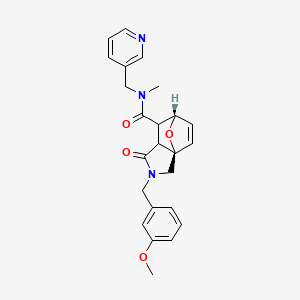

![molecular formula C22H22N2OS B5587874 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5587874.png)

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine" belongs to a class of organic compounds that feature complex structures involving benzyl, thiazol, and phenylpiperidine groups. These components contribute to the compound's diverse chemical behavior and potential applications in various fields, excluding drug use and dosage information as per your guidelines.

Synthesis Analysis

Synthesis of compounds related to 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine involves several steps, including condensation and cyclization reactions. For instance, derivatives have been synthesized through the reaction of benzo[d]thiazol with different amines and aldehydes, leading to various substituted products with potential biological activities (Uma et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds in this category has been extensively analyzed using spectroscopic techniques and computational methods. For example, the molecular geometry, vibrational frequencies, and electronic transitions of synthesized derivatives have been studied, revealing insights into the stability and charge distribution within the molecule (Rajaraman et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound often include transformations leading to the formation of new derivatives with varied substituents, showcasing its reactivity towards different chemical reagents. The preparation of derivatives through one-pot, multi-component reactions signifies the versatility of the compound's chemical properties (Bade & Vedula, 2015).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for understanding the behavior of these compounds under different conditions. However, specific details on the physical properties of "1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine" are not directly available from the cited sources, indicating a need for further experimental studies.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are defined by the compound's functional groups and overall structure. Studies have explored the synthesis and characterization of related compounds, providing insights into their potential chemical behavior and interactions (Dani et al., 2013).

Applications De Recherche Scientifique

Synthesis of Benzothiazoles and Thiazolopyridines

A metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation provides a uniform approach to these compounds from N-(hetero)arylthioamides. This dehydrogenative coupling process facilitates access to a variety of benzothiazoles and thiazolopyridines, suggesting potential applications in the synthesis or modification of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine related compounds (Qian et al., 2017).

Antibacterial Agents

Novel thiazolepyridine derived heterocyclic hybrids, specifically N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized through a one-pot, three-component reaction. These compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains, indicating their potential as lead compounds for the development of new antibacterial agents (Karuna et al., 2021).

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry highlight the importance of developing synthetic processes that are environmentally benign. The review details methods for synthesizing benzothiazoles using green chemistry principles, which could be relevant for the eco-friendly synthesis of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine and its analogs (Gao et al., 2020).

Propriétés

IUPAC Name |

(2-benzyl-1,3-thiazol-4-yl)-(3-phenylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c25-22(20-16-26-21(23-20)14-17-8-3-1-4-9-17)24-13-7-12-19(15-24)18-10-5-2-6-11-18/h1-6,8-11,16,19H,7,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYJLWFKZMGTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5587796.png)

![N'-(4-bromobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5587797.png)

![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5587799.png)

![2,7-diphenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium-3-olate](/img/structure/B5587808.png)

![3-[(4-bromobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5587827.png)

![6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5587829.png)

![4-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,4-oxazepan-6-ol](/img/structure/B5587853.png)

![(3S*,4R*)-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5587856.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[(4-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B5587858.png)

![4-[(4-bromophenyl)sulfonyl]-4-methyl-2-pentanone](/img/structure/B5587887.png)